ethyl 2-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-[(2E)-3-(4-METHYLPHENYL)PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: is a complex organic compound with a unique structure that includes a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2E)-3-(4-METHYLPHENYL)PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-methylphenylprop-2-enamide with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2E)-3-(4-METHYLPHENYL)PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
ETHYL 2-[(2E)-3-(4-METHYLPHENYL)PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2E)-3-(4-METHYLPHENYL)PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- Ethyl 2-[(2E)-2-cyano-3-(4-methylphenyl)prop-2-enamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
ETHYL 2-[(2E)-3-(4-METHYLPHENYL)PROP-2-ENAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzothiophene core and the presence of both amide and ester functional groups make it a versatile compound for various applications.
Properties
Molecular Formula |
C21H23NO3S |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
ethyl 2-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H23NO3S/c1-3-25-21(24)19-16-6-4-5-7-17(16)26-20(19)22-18(23)13-12-15-10-8-14(2)9-11-15/h8-13H,3-7H2,1-2H3,(H,22,23)/b13-12+ |
InChI Key |
CGEMTIYZZIUQFY-OUKQBFOZSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C=C/C3=CC=C(C=C3)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC3=CC=C(C=C3)C |
Origin of Product |
United States |
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